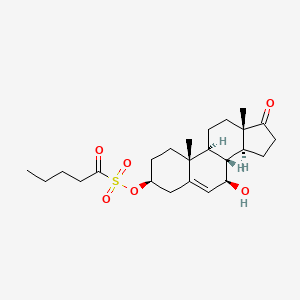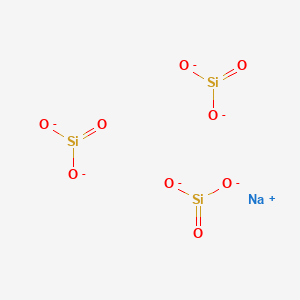
S-(+)-2-Chlorophenylglycine Methyl Ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(+)-2-Chlorophenylglycine Methyl Ester HCl: is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-2-Chlorophenylglycine Methyl Ester HCl typically involves the esterification of 2-chlorophenylglycine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: S-(+)-2-Chlorophenylglycine Methyl Ester HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
S-(+)-2-Chlorophenylglycine Methyl Ester HCl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-(+)-2-Chlorophenylglycine Methyl Ester HCl involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-chlorophenylglycine, which may interact with enzymes or receptors in biological systems . The chlorine atom on the phenyl ring can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
2-Phenylglycine Methyl Ester: Lacks the chlorine substituent, resulting in different chemical and biological properties.
2-Chlorophenylalanine Methyl Ester: Similar structure but with an alanine backbone instead of glycine.
Uniqueness: S-(+)-2-Chlorophenylglycine Methyl Ester HCl is unique due to the presence of both the chlorine substituent and the chiral center, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
methyl 2-(2-chloroanilino)acetate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3;1H |
Clave InChI |
HIOIFPARESGLKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=CC=CC=C1Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)

![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)




![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)


